molecular formula C23H22N2O4S B2601472 2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-22-9

2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2601472
CAS No.: 922136-22-9
M. Wt: 422.5
InChI Key: CWNINOUIUUJTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin scaffold. The compound is characterized by a sulfonamide linkage connecting a 2,4,5-trimethyl-substituted benzene ring to the nitrogen at position 2 of the oxazepin core. The oxazepin moiety contains a 10-methyl group and an 11-oxo functionality, which may influence its electronic and steric properties.

Properties

IUPAC Name

2,4,5-trimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-11-16(3)22(12-15(14)2)30(27,28)24-17-9-10-20-18(13-17)23(26)25(4)19-7-5-6-8-21(19)29-20/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNINOUIUUJTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and other relevant pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are the key findings from various research efforts.

Antimicrobial Activity

  • Broad-Spectrum Antibacterial Effects : The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported inhibition zones greater than 15 mm against Bacillus subtilis and moderate activity against Escherichia coli .
  • Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of bacterial cell membrane integrity. This leads to cell agglutination and subsequent cell death .

Case Studies

A comparative study involving several derivatives of dibenzo[b,f][1,4]oxazepine highlighted the enhanced antibacterial properties of the target compound over its analogs. The results indicated that modifications in the sulfonamide group significantly influenced the antibacterial potency .

CompoundInhibition Zone (mm)Activity Type
2,4,5-trimethyl-N-(10-methyl-11-oxo...)>15Broad-spectrum antibacterial
Compound A12Moderate antibacterial
Compound B10Weak antibacterial

Research Findings

Research has established a structure-activity relationship (SAR) for this class of compounds. Key findings include:

  • Substituent Effects : The presence of methyl and sulfonamide groups enhances solubility and biological activity.
  • Oxidative Stability : The oxo group at position 11 contributes to increased stability and bioavailability in physiological conditions .

Summary of Pharmacological Properties

The pharmacological profile of 2,4,5-trimethyl-N-(10-methyl-11-oxo...) includes:

  • Antimicrobial : Effective against a range of bacterial strains.
  • Anti-inflammatory : Potentially reduces inflammation markers in vitro.
  • Cytotoxicity : Exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Core Structure Substituents on Core Sulfonamide/Benzamide Group Molecular Weight Key Synthetic Features
Target Compound Dibenzo[b,f][1,4]oxazepin 10-methyl, 11-oxo 2,4,5-Trimethylbenzenesulfonamide Not reported Not explicitly described in evidence. Likely involves coupling via sulfonylation .
N-(10-Methyl-11-Oxo-Dibenzo[b,f][1,4]Oxazepin-2-yl)-2-(Trifluoromethyl)Benzamide Dibenzo[b,f][1,4]oxazepin 10-methyl, 11-oxo 2-(Trifluoromethyl)benzamide Not reported Amide bond formation under reflux conditions; recrystallization for purification.
N-(10-Ethyl-11-Oxo-Dibenzo[b,f][1,4]Oxazepin-2-yl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide Dibenzo[b,f][1,4]oxazepin 10-ethyl, 11-oxo 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide Not reported Sulfonylation with tetrahydronaphthalene sulfonyl chloride; HPLC purification.
N-(10-Acetyl-Dibenzo[b,f][1,4]Oxazepin-2-yl)-4-Methylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepin 10-acetyl (no 11-oxo) 4-Methylbenzenesulfonamide 408.47 g/mol Acetylation of the oxazepin nitrogen; solvent-dependent recrystallization.
4-Methoxybenzyl 10-Ethyl-11-Oxo-Dibenzo[b,f][1,4]Thiazepine-8-Carboxylate 5-Oxide Dibenzo[b,f][1,4]thiazepine 10-ethyl, 11-oxo, 5-oxide 4-Methoxybenzyl ester Not reported NaH-mediated alkylation in DMF; preparative HPLC purification (9% yield).

Key Comparative Insights

Core Heterocycle Variations

  • Oxazepin vs.
  • Substituent Effects : The 10-methyl group in the target compound and derivatives may enhance metabolic stability compared to the 10-ethyl () or 10-acetyl () analogs, which introduce bulkier or more polar groups .

Sulfonamide/Benzamide Modifications

  • Electron-Withdrawing Groups : The 2-(trifluoromethyl)benzamide in introduces strong electron-withdrawing effects, which could enhance binding affinity in hydrophobic pockets .
  • Aromatic vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis of structurally similar sulfonamide derivatives often involves multi-step reactions, including condensation, sulfonation, and cyclization. For example, analogous benzazepine derivatives are synthesized via refluxing intermediates in ethanol/DMF mixtures with catalysts, followed by recrystallization . Yield optimization requires controlling reaction time, solvent polarity, and purification techniques (e.g., column chromatography). Monitoring via thin-layer chromatography (TLC) and spectroscopic validation (NMR, IR) ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the sulfonamide linkage and methyl/oxazepine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Reverse-phase HPLC with UV detection can assess purity (>98% for pharmacological studies). For complex matrices (e.g., biological samples), LC-MS/MS provides sensitivity and specificity .

Q. How should researchers align their experimental design with theoretical frameworks for studying this compound?

  • Methodological Answer : Link the research to established theories, such as structure-activity relationships (SAR) for sulfonamides or oxazepine-based kinase inhibitors. For example, design dose-response experiments to test hypotheses about electron-withdrawing substituents (e.g., methyl groups) affecting bioactivity. Use computational docking as a preliminary screen to prioritize synthetic targets .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). Address this by:

  • Replicating studies under standardized protocols (e.g., NIH/WHO guidelines).
  • Performing meta-analyses of published IC50 values with sensitivity tests for outliers.
  • Validating target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

  • Methodological Answer : Follow long-term environmental tracking protocols, as seen in Project INCHEMBIOL :

  • Lab Phase : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
  • Field Phase : Use LC-ESI-MS to detect residues in soil/water matrices.
  • Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What advanced computational models predict the compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations and QSAR modeling. For example:

  • Dock the compound into crystallized kinase domains (e.g., PDB entries) using AutoDock Vina.
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets).
  • Cross-reference with cheminformatics databases (ChEMBL, PubChem) to identify structural analogs with known activity .

Q. How do researchers address discrepancies in antioxidant activity measurements across different assays?

  • Methodological Answer : Standardize assays (e.g., DPPH, FRAP, ORAC) with internal controls (e.g., Trolox). Account for solvent interference (e.g., DMSO quenching radicals) and validate results using multiple methods. For cellular antioxidant activity, use ROS-sensitive probes (e.g., DCFH-DA) in live-cell imaging .

Data Contradiction and Reproducibility

Q. What statistical approaches are recommended for analyzing conflicting solubility or stability data?

  • Methodological Answer : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to identify variables (e.g., temperature, solvent) causing discrepancies. Use accelerated stability studies (ICH Q1A guidelines) under stress conditions (40°C/75% RH) to model degradation kinetics. Report confidence intervals and effect sizes to contextualize variability .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document batch-specific variables (e.g., reagent lot numbers, humidity during crystallization). Share raw spectral data (NMR, HRMS) in public repositories (Figshare, Zenodo). Collaborate with third-party labs for inter-laboratory validation, as seen in multi-center pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.